
Butyl prop-2-enoate;ethene;furan-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl prop-2-enoate;ethene;furan-2,5-dione is a polymeric compound with the molecular formula C13H18O5 and a molecular weight of 254.27900. . This compound is characterized by its unique structure, which combines butyl prop-2-enoate, ethene, and furan-2,5-dione units.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl prop-2-enoate;ethene;furan-2,5-dione typically involves the polymerization of butyl prop-2-enoate (butyl acrylate), ethene (ethylene), and furan-2,5-dione (maleic anhydride). The polymerization process can be initiated using free-radical initiators under controlled conditions. The reaction is carried out at elevated temperatures and pressures to ensure the formation of the desired polymer .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors. The monomers are fed into the reactor along with the initiators, and the reaction is carefully monitored to maintain optimal conditions. The resulting polymer is then purified and processed into various forms for different applications .
Análisis De Reacciones Químicas
Types of Reactions
Butyl prop-2-enoate;ethene;furan-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the polymer’s properties.
Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce new functional groups into the polymer chain .
Aplicaciones Científicas De Investigación
Butyl prop-2-enoate;ethene;furan-2,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various advanced materials and polymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in creating biodegradable implants and scaffolds for tissue engineering.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance
Mecanismo De Acción
The mechanism by which butyl prop-2-enoate;ethene;furan-2,5-dione exerts its effects involves the interaction of its functional groups with various molecular targets. The polymer’s structure allows it to form strong intermolecular interactions, leading to enhanced mechanical properties and stability. The furan-2,5-dione units can undergo ring-opening reactions, which contribute to the polymer’s reactivity and versatility .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl prop-2-enoate;ethene;furan-2,5-dione: Similar structure but with ethyl ester instead of butyl ester.
Methyl prop-2-enoate;ethene;furan-2,5-dione: Contains methyl ester instead of butyl ester.
Prop-2-enoic acid;ethene;furan-2,5-dione: Contains carboxylic acid group instead of ester group
Uniqueness
Butyl prop-2-enoate;ethene;furan-2,5-dione is unique due to its combination of butyl ester, ethene, and furan-2,5-dione units, which impart specific properties such as enhanced flexibility, chemical resistance, and reactivity. These properties make it suitable for a wide range of applications in various fields .
Propiedades
Número CAS |
64652-60-4 |
|---|---|
Fórmula molecular |
C13H18O5 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
butyl prop-2-enoate;ethene;furan-2,5-dione |
InChI |
InChI=1S/C7H12O2.C4H2O3.C2H4/c1-3-5-6-9-7(8)4-2;5-3-1-2-4(6)7-3;1-2/h4H,2-3,5-6H2,1H3;1-2H;1-2H2 |
Clave InChI |
QIQWUJTVVRZGPW-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C=C.C=C.C1=CC(=O)OC1=O |
Números CAS relacionados |
64652-60-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



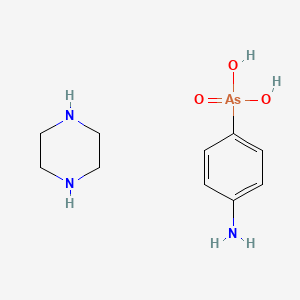
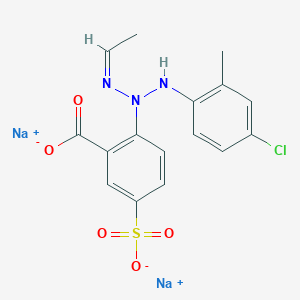

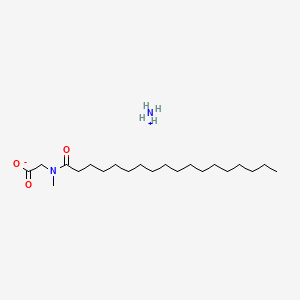
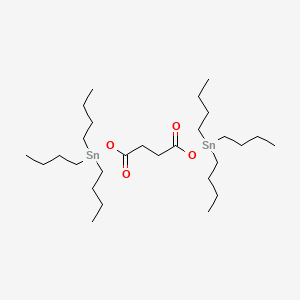
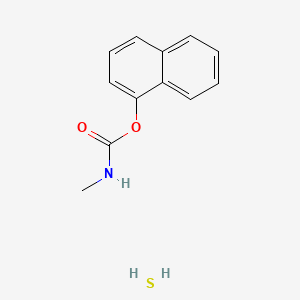

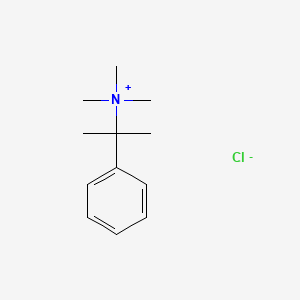
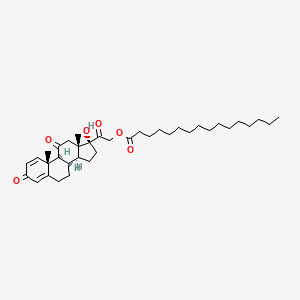


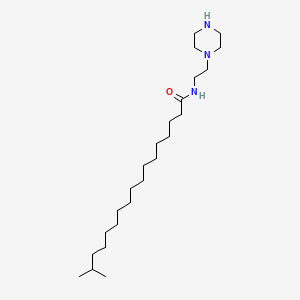
![[4-Allyl-2-methoxyphenoxy]dimethoxymethylsilane](/img/structure/B12674100.png)
